ethyl 4-{[5-(8-ethoxy-2-oxo-2H-chromen-3-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 4-{[5-(8-ethoxy-2-oxo-2H-chromen-3-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate is a complex organic compound that belongs to the class of chromenone derivatives This compound is characterized by the presence of a chromenone moiety, a thiadiazole ring, and an ethyl benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[5-(8-ethoxy-2-oxo-2H-chromen-3-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Moiety: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is formed by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.
Coupling Reaction: The chromenone and thiadiazole intermediates are coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired product.
Esterification: The final step involves esterification of the benzoic acid derivative with ethanol to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{[5-(8-ethoxy-2-oxo-2H-chromen-3-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or chromenones.
Scientific Research Applications
ethyl 4-{[5-(8-ethoxy-2-oxo-2H-chromen-3-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{[5-(8-ethoxy-2-oxo-2H-chromen-3-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate involves its interaction with specific molecular targets. The chromenone moiety can intercalate with DNA, while the thiadiazole ring may interact with enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
ethyl 4-{[5-(8-ethoxy-2-oxo-2H-chromen-3-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate can be compared with other chromenone and thiadiazole derivatives:
Similar Compounds: Coumarin, 1,3,4-thiadiazole derivatives, chromenone derivatives.
Uniqueness: The combination of chromenone and thiadiazole moieties in a single molecule provides unique structural and functional properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl 4-[[5-(8-ethoxy-2-oxochromen-3-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-3-28-17-7-5-6-14-12-16(21(27)30-18(14)17)19-24-25-22(31-19)23-15-10-8-13(9-11-15)20(26)29-4-2/h5-12H,3-4H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBIVCXQEWTLKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(S3)NC4=CC=C(C=C4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.